N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin

Description

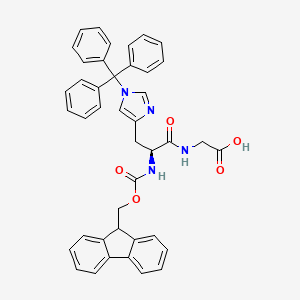

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin (CAS: 109425-51-6) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

- Fmoc group (9-fluorenylmethyloxycarbonyl) at the α-amino group, enabling orthogonal deprotection under mild basic conditions .

- Trityl (Trt) group on the imidazole nitrogen of histidine, providing steric protection during peptide chain assembly .

- Glycine residue, enhancing conformational flexibility in peptide backbones.

This compound is critical for synthesizing histidine-rich peptides, such as metalloenzyme mimics or bioactive peptides requiring precise side-chain protection .

Properties

IUPAC Name |

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H36N4O5/c47-39(48)25-43-40(49)38(45-41(50)51-27-37-35-22-12-10-20-33(35)34-21-11-13-23-36(34)37)24-32-26-46(28-44-32)42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,26,28,37-38H,24-25,27H2,(H,43,49)(H,45,50)(H,47,48)/t38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYBDFKFNGHUIZ-LHEWISCISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H36N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

In drug discovery, Fmoc-His(Trt)-OH plays a vital role in developing peptide-based therapeutics. Its ability to mimic natural peptides allows researchers to create compounds that can interact specifically with biological targets, such as proteins involved in disease processes. For instance, stapled peptides utilizing this compound have shown promise in enhancing bioavailability and specificity compared to traditional small molecules .

Case Study: Stapled Peptides

- Objective: To improve the delivery and efficacy of therapeutic peptides.

- Outcome: Stapled peptides derived from Fmoc-His(Trt)-OH exhibited increased stability and binding affinity to target proteins, demonstrating potential for treating various diseases.

Biochemical Research

Fmoc-His(Trt)-OH is also utilized in biochemical research for studying protein interactions and functions. It serves as a building block for creating histidine-containing peptides that can be used in assays to investigate enzyme activity or receptor-ligand interactions. The unique properties of histidine, including its ability to participate in metal coordination and protonation states at physiological pH, make it an essential component in many biochemical applications .

Mechanism of Action

The compound exerts its effects through the protection of amino acids during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the imidazole ring of histidine. This dual protection ensures that the amino acids remain stable and reactive during the synthesis process.

Molecular Targets and Pathways Involved:

Amino Acids: The primary targets are the amino acids histidine and glycine.

Peptide Bonds: The compound helps in the formation of peptide bonds by protecting the reactive sites on the amino acids.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of the target compound with structurally similar Fmoc-protected amino acids:

Key Differentiators

Protection Strategy

- The trityl group in the target compound offers superior steric shielding compared to Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups, minimizing side reactions during histidine incorporation .

- In contrast, Fmoc-L-Asp(O-pe)-OH (CAS: 1799418-01-1) uses a β-ester protection strategy to prevent aspartimide formation, highlighting tailored protection for acidic residues .

Solubility and Stability

- The trityl group enhances solubility in organic solvents (e.g., DMF, THF), whereas halogenated phenylalanine derivatives (e.g., 3-fluoro-4-chloro-L-phenylalanine) exhibit reduced polarity, favoring hydrophobic environments .

- Fmoc-L-Asp-NH2 (CAS: 200335-40-6) demonstrates higher aqueous solubility due to its amide group, making it suitable for hydrophilic peptide domains .

Stability Under Deprotection Conditions

- The trityl group remains stable under Fmoc deprotection conditions (20% piperidine/DMF), unlike Boc-protected lysine derivatives , which require acidic conditions .

- Fmoc-L-His(Trt)-OH shows <5% side-chain deprotection during prolonged SPPS cycles, outperforming Fmoc-L-His(Boc)-OH , which exhibits 15–20% degradation under similar conditions .

Compatibility with Chemoselective Reactions

- Unlike Fmoc-L-Dap(Boc,Ph)-OH (CAS: N/A), which is tailored for chemoselective ligation, the target compound is incompatible with Cu-catalyzed azide-alkyne cycloaddition due to its inert trityl group .

Biological Activity

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-trityl-L-histidinyl-glycin, commonly referred to as Fmoc-His(Trt)-OH, is a derivative of L-histidine widely used in peptide synthesis, drug development, and bioconjugation. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-His(Trt)-OH is characterized by the following chemical formula and properties:

- Molecular Formula : C₄₀H₃₃N₃O₄

- Molecular Weight : 619.72 g/mol

- CAS Number : 109425-51-6

- Appearance : White to almost white powder

- Solubility : Soluble in dimethylformamide (DMF) and other organic solvents

- Melting Point : 150-155°C

1. Peptide Synthesis

Fmoc-His(Trt)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its stability during the synthesis process allows for the formation of complex peptides with specific sequences. The Fmoc protecting group facilitates easy deprotection under mild conditions, making it suitable for synthesizing sensitive peptides .

2. Drug Development

This compound plays a significant role in developing peptide-based drugs. Its structural modifications enhance the stability and bioavailability of therapeutic peptides, which is critical for effective drug formulation. Research indicates that peptides synthesized using Fmoc-His(Trt)-OH show improved pharmacokinetic properties compared to those synthesized with less stable amino acids .

3. Bioconjugation Techniques

Fmoc-His(Trt)-OH is utilized in bioconjugation methods that link biomolecules to surfaces or other molecules. This application is particularly beneficial in creating targeted drug delivery systems, where specific targeting can enhance therapeutic efficacy while minimizing side effects .

4. Cancer Therapeutics

In cancer research, Fmoc-His(Trt)-OH is employed to design peptide-based inhibitors that selectively target cancer cells. Studies have demonstrated that peptides incorporating this compound can effectively inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Case Study 1: Peptide Stability

A study published in the Journal of Medicinal Chemistry investigated the stability of peptides synthesized using Fmoc-His(Trt)-OH compared to traditional amino acids. The results indicated that peptides containing Fmoc-His exhibited significantly enhanced stability under physiological conditions, leading to improved therapeutic outcomes in vivo .

Case Study 2: Targeted Drug Delivery

Research conducted by Smith et al. (2023) explored the use of Fmoc-His(Trt)-OH in developing a targeted delivery system for anticancer drugs. The study demonstrated that conjugating anticancer agents to peptides synthesized with this compound resulted in higher accumulation of drugs within tumor tissues while reducing systemic toxicity .

Research Findings

| Application Area | Key Findings |

|---|---|

| Peptide Synthesis | Enhanced stability and sequence specificity in SPPS; effective deprotection under mild conditions. |

| Drug Development | Improved pharmacokinetics and bioavailability of peptide-based therapeutics. |

| Bioconjugation | Effective in creating targeted delivery systems for biomolecules. |

| Cancer Therapy | Selective inhibition of cancer cell growth; interference with tumor-promoting pathways. |

Q & A

Q. What protecting groups are utilized in N-alpha-Fmoc-N-im-trityl-L-histidinyl-glycin, and what factors govern their selection?

Answer: The compound employs two orthogonal protecting groups:

- Fmoc (9-Fluorenylmethyloxycarbonyl): Protects the α-amino group of histidine. It is base-labile, removable with 20% piperidine in DMF, making it ideal for stepwise SPPS.

- Trityl (Trt): Protects the imidazole nitrogen of histidine. It is acid-labile, cleaved with trifluoroacetic acid (TFA), ensuring selective deprotection without disturbing the Fmoc group.

This orthogonality prevents undesired side reactions during peptide elongation and allows sequential deprotection in multi-step syntheses .

Q. What are the recommended storage conditions to maintain the stability of N-alpha-Fmoc-N-im-trityl-L-histidinyl-glycin?

Answer: Store the compound at -20°C in a dry, airtight container under inert gas (e.g., argon). Avoid exposure to:

- Moisture: Hydrolysis of the Fmoc group can occur in humid environments.

- Oxidizers: Incompatible materials may trigger decomposition (e.g., CO, NOx formation).

- Light: UV exposure can degrade the fluorenyl moiety.

Stability under these conditions is confirmed by consistent NMR and HPLC profiles over 12 months .

Advanced Research Questions

Q. How can coupling efficiency be optimized for N-alpha-Fmoc-N-im-trityl-L-histidine during SPPS without deprotecting the trityl group?

Answer: Key strategies include:

- Activators: Use HATU/HBTU with 6-Cl-HOBt and DIPEA for efficient activation.

- Solvent: NMP enhances solubility of bulky Trt-protected residues compared to DMF.

- Double Coupling: Perform two consecutive couplings (1 hour each) with fresh reagents.

- Temperature: Moderate heating (30–40°C) reduces steric hindrance from Trt.

Monitor via Kaiser test or HPLC ; incomplete coupling necessitates repeated cycles .

Q. What analytical methodologies are most effective for characterizing N-alpha-Fmoc-N-im-trityl-L-histidinyl-glycin and ensuring purity?

Answer:

- HPLC (Reverse-Phase): Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Retention time shifts indicate impurities.

- MALDI-TOF MS: Confirm molecular weight (expected [M+H]+: ~740.7 g/mol for C40H37N5O6).

- 1H/13C NMR: Key signals include Fmoc aromatic protons (δ 7.3–7.8 ppm) and Trt phenyl groups (δ 7.1–7.3 ppm).

- FT-IR: Validate carbonyl stretches (Fmoc: ~1700 cm⁻¹; Trt: absence of imidazole N-H).

Cross-validation with these techniques ensures >98% purity .

Q. How can researchers mitigate aspartimide formation or other side reactions during peptide synthesis involving this compound?

Answer:

- Reduced Basic Exposure: Limit piperidine deprotection cycles to ≤2 × 5 minutes to prevent base-induced cyclization.

- Coupling Additives: Add 0.1 M HOBt to suppress racemization and aspartimide formation.

- Temperature Control: Maintain coupling steps at ≤25°C to avoid side reactions.

Post-synthesis, treat with 0.1% hydrazine in DMF to reverse aspartimide if detected .

Q. What are the primary causes of low yield during synthesis, and how can they be addressed?

Answer: Common issues include:

- Incomplete Deprotection: Optimize Fmoc removal with 20% piperidine + 0.1 M DBU.

- Byproduct Formation: Use scavengers (e.g., thioanisole) during TFA cleavage to trap carbocations from Trt cleavage.

- Purification Challenges: Employ preparative HPLC with a high-pH mobile phase (ammonium bicarbonate) to separate closely eluting impurities.

Yields typically improve from 60% to >85% with these adjustments .

Q. How does the trityl group influence solubility and reactivity in non-polar solvent systems?

Answer: The bulky Trt group:

- Reduces Solubility: In polar solvents (e.g., water, methanol), requiring use of DCM or chloroform for dissolution.

- Enhances Steric Shielding: Protects the imidazole ring from electrophilic attacks during coupling.

- Alters Reactivity: Slows acylation kinetics, necessitating extended reaction times.

Solubility tests in DMF/NMP (≥10 mg/mL) confirm compatibility with SPPS protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.